Vinyl-1,2,3-thiadiazole
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Overview
Description
Vinyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring with a vinyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction. This method allows for the synthesis of a range of new 1,2,3-thiadiazole derivatives, including ethyl esters, alcohols, and aldehydes. The reaction typically yields 18-89% of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation reaction provides a scalable and efficient route for its synthesis. This method’s adaptability makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Vinyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or alkenes.
Scientific Research Applications
Vinyl-1,2,3-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which vinyl-1,2,3-thiadiazole exerts its effects involves interactions with various molecular targets and pathways. For example, it can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Vinyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: This compound has a similar structure but different chemical properties and applications.
1,2,4-Thiadiazole: This compound also has a thiadiazole ring but with different substitution patterns and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a vinyl group
Properties
IUPAC Name |
4-ethenylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c1-2-4-3-7-6-5-4/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUYRQZNUDHUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CSN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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